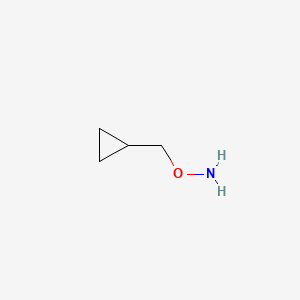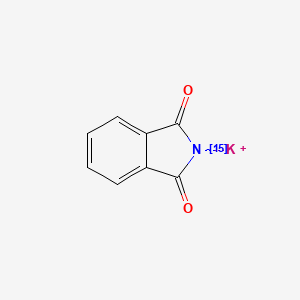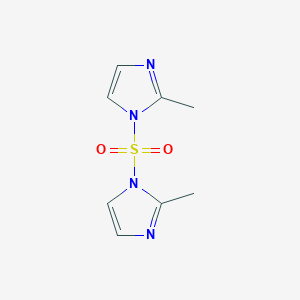
O-(cyclopropylmethyl)hydroxylamine
Vue d'ensemble
Description
O-(cyclopropylmethyl)hydroxylamine is a chemical compound with the CAS Number 75647-90-4 . It has a molecular weight of 87.12 and its IUPAC name is [(aminooxy)methyl]cyclopropane .
Synthesis Analysis
O-Cyclopropyl hydroxylamines are now accessible via a novel and scalable synthetic route . They have been demonstrated to be bench-stable and practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed .Molecular Structure Analysis
The InChI code for O-(cyclopropylmethyl)hydroxylamine is 1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 .Chemical Reactions Analysis
O-Cyclopropyl hydroxylamines have been found to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . Metal-free conditions for the facile N-arylation of these precursors were also identified . The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .Physical And Chemical Properties Analysis
O-(cyclopropylmethyl)hydroxylamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
[3,3]-Sigmatropic Rearrangement Precursor
O-(cyclopropylmethyl)hydroxylamine has been demonstrated to be a bench-stable and practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement. This process allows for the construction of nitrogen-enriched compounds with high regio-, chemo-, and stereoselectivity .
Electrophilic Aminating Agent
O-protected NH-free hydroxylamine derivatives, which include O-(cyclopropylmethyl)hydroxylamine, have been evaluated in the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles. These compounds showcase high regio-, chemo-, and stereoselectivity in their unprotected form, allowing for late-stage functionalization .
Mécanisme D'action
Target of Action
O-(Cyclopropylmethyl)hydroxylamine is a type of amine compound
Mode of Action
It is known that hydroxylamines can act as precursors for the synthesis of n-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that O-(Cyclopropylmethyl)hydroxylamine may interact with its targets through similar mechanisms.
Biochemical Pathways
O-(Cyclopropylmethyl)hydroxylamine has been demonstrated to be a practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that it may affect biochemical pathways related to the synthesis of N-heterocycles.
Pharmacokinetics
It is known that the compound is soluble in dimethyl sulfoxide, methanol, and water , which may influence its bioavailability.
Result of Action
Given its role as a precursor for the synthesis of n-heterocycles , it may contribute to the production of these compounds, which are important in various biological processes.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRUSMOYCDMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457845 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(cyclopropylmethyl)hydroxylamine | |
CAS RN |
75647-90-4 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of O-(cyclopropylmethyl)hydroxylamine in the synthesis of PD198306?
A1: O-(Cyclopropylmethyl)hydroxylamine serves as a crucial intermediate in the synthesis of PD198306. It reacts with 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid through a condensation reaction to form the final PD198306 molecule. [] This improved synthesis method, developed by the researchers, highlights the importance of O-(cyclopropylmethyl)hydroxylamine in achieving a higher yield and more efficient production of PD198306 compared to previous methods. []
Q2: Are there any other reported synthetic routes for O-(cyclopropylmethyl)hydroxylamine?
A2: The provided research article describes the synthesis of O-(cyclopropylmethyl)hydroxylamine starting from N-hydroxy-ethyl acetate. [] The process involves a reaction with sodium methanolate, followed by (bromomethyl) cyclopropane, and finally treatment with hydrochloric acid. [] While this specific route is detailed, the article doesn't delve into alternative synthesis pathways. Further research in chemical literature would be required to uncover other potential synthetic routes for this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)








![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)